molecular formula C12H12N2 B1455342 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile CAS No. 202584-15-4

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1455342
CAS No.: 202584-15-4
M. Wt: 184.24 g/mol
InChI Key: CSJNAAWEEITFLB-UHFFFAOYSA-N
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Description

“2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .


Synthesis Analysis

The synthesis of “this compound” involves the use of various methods and techniques . For instance, it has been synthesized using 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various methods such as density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, it has been used in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed. It exhibits high fluorescence quantum yield and good thermal stability .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Indole and its derivatives, including those similar to 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, have been utilized in reactions to synthesize a range of complex organic compounds. For instance, the addition of 1-methylindole to dimethyl acetylenedicarboxylate in acetonitrile leads to the formation of benz[b]azepine derivatives (Acheson, Cameron, & Bridson, 1972). Similarly, another study demonstrated the iodine-catalyzed conjugate addition of indoles onto en-1,4-dione, forming novel indolin-2-one derivatives with antibacterial and antifungal properties (Reddy et al., 2011).

Biological and Pharmaceutical Applications

  • The synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles, involving compounds similar to this compound, has been explored. These compounds exhibit antioxidant properties and acetylcholinesterase inhibition, which are significant in the context of neurodegenerative diseases (Bingul et al., 2019).

Material Science and Chemical Properties

  • In material science, indole derivatives have been used in the synthesis of complex molecular structures like metallomacrocyclic palladium(II) complexes. These structures are significant in the study of molecular dynamics and chemical properties (Guerrero et al., 2008). Additionally, research on the electrochemical oxidative polymerization of pyrrolo[3,2-g]indole, a related compound, has provided insights into the conductivity and polymerization mechanisms of these molecules (Berlin et al., 1990).

Analytical Chemistry

  • In analytical chemistry, indole derivatives similar to this compound have been used in the development of methods for the quantitation of complex molecules in biological samples, such as in the quantitation of SU006668 in human plasma (Asad et al., 2003).

Biochemical Analysis

Biochemical Properties

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These effects can lead to changes in cell proliferation, apoptosis, and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on various tissues and organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The precise localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNAAWEEITFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286481
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202584-15-4
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202584-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of potassium tert-butoxide (KOtBu) (2.21 g, 19.7 mm) in DME (30 mL) was cooled to -30° C., and treated with a solution of TosMIC (1.97 g 10.1 mm). After addition was complete, the mixture was further cooled to -60° C., treated with 1,6-dimethyl-1H-indole-3-carboxaldehyde (5.8 mm) in DME(20 mL), and stirred at that temperature for 1.5 hours. Addition of methanol (15 mL) to the cooled solution, was followed by heating to reflux temperature for 15 minutes, and evaporation of the solvent. The residue was treated with H2O (20 mL) containing acetic acid (HOAc) (0.75 mL), then extracted with CH2Cl2 (50 mL×3). The combined organic fractions were extracted with saturated NaHCO3 solution, dried over MgSO4, filtered and evaporated. Purification by flash column chromatography afforded (1,6-dimethyl-1H-indol-3-yl)-acetonitrile (0.86 g, 81%).
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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